(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
Description
The compound (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide is a complex organic molecule that features a cyano group, a furan ring, and a nitrophenyl group
Properties
Molecular Formula |
C21H13Cl2N3O5 |
|---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H13Cl2N3O5/c1-30-20-6-3-14(26(28)29)10-18(20)25-21(27)12(11-24)8-15-4-7-19(31-15)16-9-13(22)2-5-17(16)23/h2-10H,1H3,(H,25,27)/b12-8+ |
InChI Key |
DPNKJKPFOBYXKR-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano group and the nitrophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as an inert atmosphere, controlled temperatures, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group results in amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the nitrophenyl group are key functional groups that can interact with active sites on proteins, leading to inhibition or activation of biological pathways. The furan ring may also play a role in stabilizing the compound’s binding to its target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
